molecular formula C8H6O3 B1351953 2,3-Dihydro-1,4-benzodioxin-2-one CAS No. 4385-48-2

2,3-Dihydro-1,4-benzodioxin-2-one

Cat. No.: B1351953
CAS No.: 4385-48-2
M. Wt: 150.13 g/mol
InChI Key: ULEKGOXADQVOIF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-2-one is an organic compound with the molecular formula C8H8O3. It is a derivative of 1,4-benzodioxin, featuring a lactone ring fused to the benzodioxin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydro-1,4-benzodioxin-2-one can be synthesized through several methods. One common approach involves the reaction of catechol with esters of 2,3-dibromopropionic acid to produce corresponding benzodioxin-2-carboxylic esters, which upon hydrolysis yield the desired compound . Another method includes the use of sodium methoxide as a strong base in the reaction of o-mercaptophenol and 1,2-dibromoethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as an alpha- and beta-adrenergic antagonist, blocking the action of adrenergic receptors and thereby influencing cardiovascular and central nervous system functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-2-one is unique due to its lactone ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

1,4-benzodioxin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEKGOXADQVOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405555
Record name 2,3-dihydro-1,4-benzodioxin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,4-Benzodioxin-2(3H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4385-48-2
Record name 2,3-dihydro-1,4-benzodioxin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BENZODIOXAN-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

55 °C
Record name 1,4-Benzodioxin-2(3H)-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred solution of 120 grams of catechol and 10 grams of Aliquat® 336 (brand of tricaprylmethylammonium chloride, of General Mills Chemical Company of Minneapolis, Minn.) at 80° C. is added ethyl chloroacetate (87 grams, 1 mole) over a one hour period. The reaction mass is stirred for one hour and then cooled. 1,000 ml of dilute (5%) hydrochloric acid is added with stirring. The aqueous layer is discarded. The organic layer is washed twice with a minimum amount of water. The toluene is distilled off under reduced pressure to afford 119 grams of crude product. Recrystallization from ethanol afforded 92 grams of 1,4-benzodioxan-2-one.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

161.5 g (0.87 mole) of chloroacetic acid 2-hydroxyphenyl ester were dissolved in 300 ml of anhydrous dimethylformamide. 20.88 g (0.87 mole) of sodium hydride were added portion by portion with indirect ice refrigeration. After the ending of the addition, heating was carried out for 3 hours at 35° C. followed by hydrolysis in which the reaction mixture was distributed between 600 ml 1N hydrochloric acid and 600 ml diethyl ether. The organic phase was dried with sodium sulfate and was concentrated by evaporation. 117.6 g (90% of the theoretical amount) of raw 3-H-benzo-1,4-dioxin-2-one were obtained. The light-brown oil which was accumulated at first was crystallized in the course of time (melting point 45°-53° C.2).
Quantity
161.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20.88 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 2
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 3
2,3-Dihydro-1,4-benzodioxin-2-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How are 2,3-dihydro-1,4-benzodioxin-2-one derivatives synthesized using mesoionic five-membered heterocycles?

A1: The research article ["Reactionen mesoionischer Fünfringheterocyclen mit O‐chinoiden Verbindungen, II. Ein Beitrag zum Problem der Ketentautomerie bei mesoionischen 1,3‐Oxazolium‐5‐olaten"] (https://www.semanticscholar.org/paper/c90403025ae2c1380250a6e6ece8f49f06046006) describes a method for synthesizing this compound derivatives. The reaction involves reacting C-4-acylierte 1,3-Oxazolium-5-olates with tetrachloro-o-benzoquinone. This leads to the formation of the desired this compound structure. Interestingly, while the product could theoretically be formed through a ketene intermediate, the research presents evidence suggesting that ketenes are likely not involved in the reaction mechanism [].

Q2: What alternative products were observed during the synthesis of this compound derivatives, and what does their formation suggest about the reaction mechanism?

A2: Besides the this compound derivatives (referred to as 10 in the paper), the reaction also yielded products labeled as 15a and 15b in the study []. These compounds are believed to originate from [4+4] cycloadducts formed during the initial steps of the reaction. The isolation of these alternative products provides further support to the idea that the reaction may not proceed through a simple ketene intermediate, as previously hypothesized. The formation of these distinct products highlights the complexity of the reaction pathway and opens avenues for further investigation into the precise mechanistic details.

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